molecular formula C15H23NO3 B4701978 N-(3-butoxypropyl)-3-methoxybenzamide

N-(3-butoxypropyl)-3-methoxybenzamide

Cat. No.: B4701978
M. Wt: 265.35 g/mol
InChI Key: DNUANOHDQQNOSO-UHFFFAOYSA-N
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Description

N-(3-Butoxypropyl)-3-methoxybenzamide is a synthetic benzamide derivative characterized by a 3-methoxy-substituted benzoyl group attached to a 3-butoxypropylamine chain. The butoxypropyl chain introduces a flexible ether linkage and moderate lipophilicity, which may influence solubility, membrane permeability, and target binding compared to other derivatives.

Properties

IUPAC Name

N-(3-butoxypropyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-4-10-19-11-6-9-16-15(17)13-7-5-8-14(12-13)18-2/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUANOHDQQNOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-butoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxybenzamide derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated benzamides, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-butoxypropyl)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxypropyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions with the target site, modulating the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of N-(3-butoxypropyl)-3-methoxybenzamide and related compounds:

Compound Name Substituent on Benzamide Alkyl/Aryl Chain Features Molecular Weight (g/mol) Key Functional Groups
This compound* 3-methoxy 3-butoxypropyl (ether, C7 chain) ~293.4 (estimated) Methoxy, ether, amide
N-(3-Methoxypropyl)-3-methylbenzamide 3-methyl 3-methoxypropyl (ether, C4 chain) 207.27 Methyl, methoxy, amide
N-(tert-Butyl)-3-methoxybenzamide 3-methoxy tert-butyl (branched C4) 221.29 Methoxy, branched alkyl, amide
CoPo-22 3-methoxy Ethyl-linked cyanoquinoline 389.32 Methoxy, cyano, quinoline
VU6012962 3-methoxy Cyclopropylmethoxy-trifluoromethoxy 522.35 Methoxy, trifluoromethoxy, triazole

Key Observations :

  • Lipophilicity : The butoxypropyl chain likely enhances lipophilicity compared to shorter chains (e.g., ethyl in CoPo-22 ) but less than bulky groups like tert-butyl .
  • Synthetic Accessibility : Analogous compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) are synthesized via coupling of benzoyl chlorides with amines, suggesting similar routes for the target compound.
CFTR Modulation (Corrector-Potentiator Activity)
  • CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide) exhibits dual corrector-potentiator activity for ΔF508-CFTR, attributed to the cyanoquinoline moiety enhancing protein folding and channel gating .
  • Butoxypropyl Analog: The absence of a cyanoquinoline group in this compound suggests it may lack CFTR-modulating activity unless the butoxypropyl chain confers unique interactions.
Central Nervous System (CNS) Penetration
  • VU6012962 (N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide) demonstrates CNS penetration due to balanced lipophilicity (logP ~3.5) and low molecular weight .
  • Butoxypropyl Analog: The longer butoxypropyl chain may reduce CNS penetration compared to VU6012962 due to increased molecular weight (~293 vs.
Dopamine Receptor Targeting
  • Carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide acts as a dopamine D4 receptor tracer . The ethyl-piperazine chain is critical for receptor binding, a feature absent in the butoxypropyl analog.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-butoxypropyl)-3-methoxybenzamide
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